5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like 2-Bromo-5-fluoropyridine involves Suzuki coupling reactions with phenylboronic acid or p-tolylboronic acid . It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Molecular Structure Analysis
The molecular structure of BFFPC consists of a pyridine ring with bromo, fluoro, formyl, and carbonitrile substituents. The exact positions of these substituents on the pyridine ring give BFFPC its unique properties.Physical and Chemical Properties Analysis
BFFPC is a solid heterocyclic organic compound. It has a molecular weight of 229.01 .Scientific Research Applications
Molecular Composition and Interactions
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (5B3F4FPC) has been the subject of computational calculations to understand its molecular structure and energy. These studies, using the DFT/B3LYP method and 6-311++G(d,p) basis set, have provided insights into the UV-Vis spectrum, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and electron-hole conversions of 5B3F4FPC. Notably, the biological significance of 5B3F4FPC was explored through molecular docking with target protein 3CEJ, revealing its potential as a centromere-associated protein inhibitor (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Synthesis and Reactivity
The synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, a compound related to 5B3F4FPC, has been achieved through ortho-lithiation of 5-bromo-2-fluoropyridine followed by reaction with trimethylborate. This process allows for the creation of 3,5-disubstituted 2-fluoropyridines, which can be converted into 2-pyridones, demonstrating the versatility and reactivity of such compounds (Sutherland & Gallagher, 2003).
Biological Activity
In another study, derivatives of 2-Amino-5-aryl or Formylpyridine-3-Carbonitriles, closely related to 5B3F4FPC, were synthesized and tested for their antifungal and antibacterial activity. The compound 2-amino-5-formylpyridine-3-carbonitrile was found to be the most potent in the series, highlighting the potential biological activity of these derivatives (Jemmezi, Kether, Amri, Bassem, & Khiari, 2014).
Properties
IUPAC Name |
5-bromo-3-fluoro-4-formylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O/c8-5-2-11-6(1-10)7(9)4(5)3-12/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWIKCOMHLFPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C#N)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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